molecular formula C16H15ClO3 B7776530 2-(2-Chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone

2-(2-Chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone

Cat. No.: B7776530
M. Wt: 290.74 g/mol
InChI Key: NTBABEJKGSDXRD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a chlorinated phenyl group and a substituted phenyl group with hydroxyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with 5-ethyl-2,4-dihydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form secondary alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-(4-hydroxyphenyl)ethanone: Similar structure but lacks the ethyl group.

    2-(2-Bromophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone: Similar structure but with a bromine atom instead of chlorine.

    2-(2-Chlorophenyl)-1-(3,5-dihydroxyphenyl)ethanone: Similar structure but with different positions of hydroxyl groups.

Uniqueness

2-(2-Chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both hydroxyl and ethyl groups on the phenyl ring can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-10-7-12(16(20)9-14(10)18)15(19)8-11-5-3-4-6-13(11)17/h3-7,9,18,20H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBABEJKGSDXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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